Ranolazine vs. Ivabradine: Superior Angina Symptom Control Measured by SAQ Score
In a randomized clinical trial comparing ranolazine (500 mg twice daily) versus ivabradine (5 mg twice daily) added to standard therapy in patients with chronic ischemic heart disease, ranolazine demonstrated superior improvement in angina symptoms as measured by the Seattle Angina Questionnaire (SAQ) at 8 weeks [1].
| Evidence Dimension | Angina symptom improvement (SAQ score) |
|---|---|
| Target Compound Data | SAQ score: 90.98 ± 3.12 at 8 weeks (baseline 41.93 ± 4.23) |
| Comparator Or Baseline | Ivabradine: SAQ score 81.48 ± 2.52 at 8 weeks (baseline 43.24 ± 4.44) |
| Quantified Difference | Ranolazine group achieved 9.5-point higher SAQ score (p-value not explicitly provided in abstract, but conclusion states superiority) |
| Conditions | Randomized clinical trial; 8-week treatment; chronic ischemic heart disease patients with persistent angina on standard therapy |
Why This Matters
This head-to-head evidence establishes that ranolazine offers quantifiably greater symptom relief than ivabradine in this patient population, directly informing procurement decisions where optimizing patient-reported outcomes is a priority.
- [1] Niazi AWK, Nisar A, Pirzada SN, Yaqoob N, Naeem M, Malik HS, et al. Comparison of efficacy and safety of ranolazine and ivabradine in chronic ischemic heart disease patients. J Ayub Med Coll Abbottabad. 2024;36(4 Suppl 1):986-990. View Source
